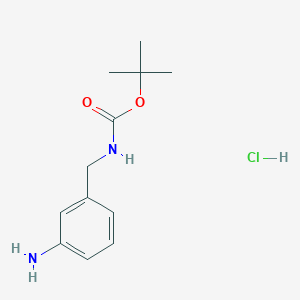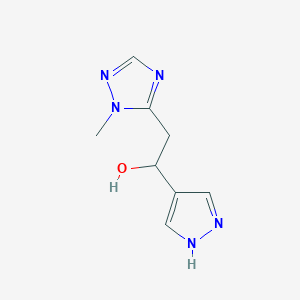
tert-Butyl 3-aminobenzylcarbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-aminobenzylcarbamate hydrochloride: is a chemical compound with the molecular formula C12H19ClN2O2 and a molecular weight of 258.75 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-aminobenzylcarbamate hydrochloride typically involves the reduction of tert-Butyl 3-nitrobenzylcarbamate. One common method includes the following steps :
Reduction Reaction: tert-Butyl 3-nitrobenzylcarbamate is dissolved in ethanol, and 10% palladium on carbon (Pd-C) is added. The mixture is stirred at room temperature under a hydrogen atmosphere for 30 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-aminobenzylcarbamate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group in tert-Butyl 3-nitrobenzylcarbamate is reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd-C) catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Reduction: tert-Butyl 3-aminobenzylcarbamate.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: tert-Butyl 3-aminobenzylcarbamate hydrochloride is used as an intermediate in the synthesis of various organic compounds .
Biology: The compound is utilized in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications .
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 3-aminobenzylcarbamate hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 3-nitrobenzylcarbamate
- tert-Butyl 3-aminobenzylcarbamate
- tert-Butyl 4-hydroxybenzylcarbamate
Uniqueness: tert-Butyl 3-aminobenzylcarbamate hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for various applications in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C12H19ClN2O2 |
|---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
tert-butyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9;/h4-7H,8,13H2,1-3H3,(H,14,15);1H |
InChI Key |
OXQSISZHBXOCAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13080284.png)


